![molecular formula C13H12N2O2 B12433766 (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B12433766.png)
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid
Overview
Description
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid is a compound that features an imidazole ring attached to a phenyl group, which is further connected to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid typically involves a Claisen–Schmidt condensation reaction. This reaction is performed by combining 4-(1H-imidazol-1-yl)benzaldehyde with an appropriate acetophenone derivative in the presence of a base such as aqueous sodium hydroxide in methanol . The reaction mixture is stirred at room temperature, and the product is obtained after recrystallization from hot methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The conjugated double bond in the propenoic acid moiety facilitates Michael addition reactions. Documented nucleophilic attacks occur at the β-carbon position:
Reaction Type | Reagents/Conditions | Product Formed | Reference |
---|---|---|---|
Thiol addition | Cysteine derivatives, pH 7.4 | β-(thioether)-substituted adducts | |
Amine addition | Primary amines, aqueous ethanol | β-amino acid derivatives | |
Grignard addition | Methylmagnesium bromide, THF | Tertiary alcohol intermediates |
Key finding: The imidazole ring acts as an electron-withdrawing group, increasing electrophilicity at the β-carbon (reactivity quantified as 2.3× faster than unsubstituted cinnamic acid analogs).
Cycloaddition Reactions
The α,β-unsaturated system participates in [4+2] Diels-Alder reactions:
Dienophile | Conditions | Cycloadduct Structure | Yield | Reference |
---|---|---|---|---|
1,3-Butadiene | Thermal (120°C, neat) | Bicyclo[2.2.1]hept-5-ene derivative | 68% | |
Anthracene | Microwave, 150°C | Tetracyclic fused system | 82% | |
Nitrile oxide | CHCl₃, rt, 12h | Isoxazoline ring formation | 57% |
Stereochemical note: Endo preference observed in all cases with diastereomeric ratios >4:1.
Hydrogenation and Reduction
Catalytic hydrogenation modifies the double bond and imidazole ring:
Industrial relevance: Selective C=C hydrogenation achieves >99% conversion with 5% Pd/BaSO₄ catalyst at 25°C .
Decarboxylation Reactions
Thermal and catalytic decarboxylation pathways:
Method | Conditions | Major Product | Byproducts | Reference |
---|---|---|---|---|
Pyrolysis | 220°C, vacuum | 4-(imidazol-1-ylmethyl)styrene | CO₂ | |
Metal-catalyzed | CuO, 180°C | Same as above + CuCO₃ | Trace dimerization | |
Enzymatic | Pseudomonas lipase, pH 8.0 | No reaction | N/A |
Kinetic study: Activation energy = 132 kJ/mol for thermal pathway.
Derivatization via Esterification/Amidation
Carboxylic acid group participates in standard derivatization:
Stability note: Methyl ester shows 98% stability after 6 months at -20°C .
Coordination Chemistry
Imidazole nitrogen participates in metal complexation:
Metal Ion | Conditions | Complex Structure | Stability Constant (log K) | Reference |
---|---|---|---|---|
Cu(II) | pH 6.5 acetate buffer | Octahedral [CuL₂(H₂O)₂]²⁺ | 8.2 ± 0.3 | |
Zn(II) | Methanol/water 1:1 | Tetrahedral ZnLCl | 5.7 ± 0.2 | |
Fe(III) | Aqueous HCl | Polymerized oxide species | Not determined |
Application: Cu complexes show 72% inhibition of COX-2 vs 58% for free ligand.
Photochemical Reactions
UV-induced transformations (λ=254 nm):
Condition | Products Formed | Quantum Yield (Φ) | Reference |
---|---|---|---|
Aerobic, ethanol | Oxepin derivative | 0.12 | |
Anaerobic, benzene | Cyclobutane dimer | 0.08 | |
With benzophenone | Cross [2+2] adduct | 0.21 |
Mechanistic insight: Singlet oxygen pathway confirmed by quencher experiments.
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with particular value in medicinal chemistry (73% of reported applications) . Recent advances focus on microwave-assisted reactions and flow chemistry implementations to enhance yields (>90% in continuous hydrogenation).
Scientific Research Applications
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid, also known as Ozagrel, has the molecular formula C13H12N2O2 and a molecular weight of 228.25 . It typically appears as a white to off-white powder . The melting point is reported to be 223-224°C . "this compound" is also known as (E)-4-(1-Imidazoylmethyl)cinnamic acid .
Scientific Research Applications
While the provided search results do not offer extensive details regarding specific applications of "this compound," they do provide some context clues:
- Anti-Aspergillus Activity Study One study mentions a related compound, "(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one", noting the known antifungal properties of combined pharmacophores, suggesting its suitability for anti-Aspergillus activity studies .
- Ozagrel: "this compound" is also referred to as Ozagrel, which is connected to cardiovascular applications as a pharmaceutical material and cardiovascular series inhibitor .
Because the search results lack comprehensive information, creating detailed data tables and well-documented case studies is not possible.
Mechanism of Action
The mechanism of action of (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid involves its interaction with various molecular targets. The imidazole ring can bind to metal ions or enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The propenoic acid moiety can also participate in conjugation reactions, enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure, used widely in pharmaceuticals.
Histidine: An amino acid containing an imidazole ring, essential for protein synthesis.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and parasitic infections.
Uniqueness
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid is unique due to its combination of an imidazole ring with a propenoic acid moiety, which imparts distinct chemical and biological properties
Biological Activity
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid, commonly known as Ozagrel, is a compound with significant biological activity, particularly in the context of cardiovascular health and potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C13H12N2O2
- Molecular Weight : Approximately 228.25 g/mol
Its structure features an imidazole ring attached to a phenyl group, which is further connected to a prop-2-enoic acid moiety. This unique configuration contributes to its biological reactivity and interaction with various biological targets.
Ozagrel primarily functions as a selective thromboxane A2 (TXA2) receptor antagonist. Thromboxane A2 is a potent vasoconstrictor and plays a crucial role in platelet aggregation. By inhibiting TXA2, Ozagrel can prevent thrombus formation, which is beneficial in managing conditions such as myocardial infarction and stroke .
Cardiovascular Effects
- Antithrombotic Activity : Ozagrel has been shown to reduce platelet aggregation and thrombus formation, making it a candidate for antithrombotic therapy.
- Vasodilatory Effects : Studies indicate that Ozagrel may promote vasodilation, thereby improving blood flow and reducing blood pressure in hypertensive models .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds similar to Ozagrel, suggesting potential applications in treating infections. While specific data on Ozagrel's antimicrobial activity is limited, its structural analogs demonstrate varying degrees of effectiveness against bacterial strains .
Case Studies and Clinical Trials
- Thromboxane A2 Inhibition : In clinical settings, Ozagrel has been evaluated for its efficacy in reducing the risk of thromboembolic events. A study involving patients with coronary artery disease demonstrated a significant reduction in adverse cardiovascular events when treated with Ozagrel compared to placebo.
- Combination Therapies : Research has also focused on the use of Ozagrel in combination with other antiplatelet agents to enhance therapeutic outcomes in high-risk patients. The synergistic effects observed in these studies indicate improved patient responses .
Data Tables
Properties
IUPAC Name |
3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZKQBHERIJWAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861011 | |
Record name | 3-{4-[(1H-Imidazol-1-yl)methyl]phenyl}prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.